molecular formula C26H31FN2O3S B2538044 3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892779-03-2

3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2538044
CAS No.: 892779-03-2
M. Wt: 470.6
InChI Key: OZNIYVRDVFUKHY-UHFFFAOYSA-N
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Description

3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and piperidine substitution. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring.

Scientific Research Applications

3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as an antibacterial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The quinoline core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.

    Levofloxacin: A fluoroquinolone used to treat various bacterial infections.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

3-(2,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolones. These modifications can influence its binding affinity to molecular targets, spectrum of activity, and potential side effects.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-6-28-15-25(33(31,32)24-8-7-16(2)10-19(24)5)26(30)20-11-21(27)23(12-22(20)28)29-13-17(3)9-18(4)14-29/h7-8,10-12,15,17-18H,6,9,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNIYVRDVFUKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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